Ipatasertib

説明

Ipatasertib has been used in trials studying the treatment of Cancer, Neoplasms, Solid Cancers, Breast Cancer, and Gastric Cancer, among others.

This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.

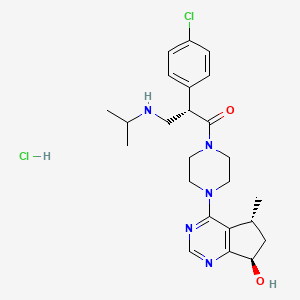

an Akt kinase inhibitor; structure in first source

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZXWCHAXNAUHY-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025595 | |

| Record name | Ipatasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001264-89-6, 1489263-16-2 | |

| Record name | GDC 0068 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipatasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipatasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipatasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPATASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ipatasertib: A Technical Guide to an ATP-Competitive Pan-AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib (GDC-0068) is a potent and highly selective, orally bioavailable small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4][5] As an ATP-competitive inhibitor, this compound targets the kinase domain of AKT, preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The PI3K/AKT/mTOR Pathway and the Role of this compound

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell cycle progression, apoptosis, and angiogenesis.[6][8] Aberrant activation of this pathway can be driven by various genetic alterations, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss or mutation of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][9]

AKT is a critical node in this pathway. Upon activation by upstream signals, it phosphorylates a multitude of downstream substrates, including mTOR, glycogen synthase kinase 3 beta (GSK3β), and the forkhead box protein O3a (FoxO3a), to promote cell survival and proliferation.[4][10] this compound was developed to specifically inhibit this key kinase.

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates.[1][6][11] It has demonstrated potent inhibitory activity against all three AKT isoforms with high selectivity over other kinases.[1][11] Preclinical studies have shown that cancer cell lines with alterations in PTEN or PIK3CA are particularly sensitive to this compound.[1]

Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

This compound has demonstrated significant antitumor activity in a broad range of preclinical cancer models, both as a single agent and in combination with other therapies.[1][3][6]

| Parameter | Description | Value | Reference |

| IC50 (AKT isoforms) | Half-maximal inhibitory concentration against AKT1, AKT2, and AKT3. | 5–18 nmol/L | [1] |

| Selectivity | Fold-selectivity over other relevant kinases, such as protein kinase A. | >100-fold (>600-fold over PKA) | [1] |

| In Vitro Cell Viability (PTEN loss/PIK3CA mutant) | Mean IC50 for cell viability in cancer cell lines with PTEN loss or PIK3CA mutations. | 4.8 ± 0.56 μmol/L | [1] |

| In Vitro Cell Viability (Wild-Type) | Mean IC50 for cell viability in cancer cell lines without PTEN or PIK3CA alterations. | 8.4 ± 0.48 μmol/L | [1] |

| In Vivo Tumor Growth Inhibition (PTEN loss/PIK3CA mutant) | Mean percentage of tumor growth inhibition in xenograft models with PTEN or PIK3CA alterations. | 95 ± 11% | [1] |

| In Vivo Tumor Growth Inhibition (Wild-Type) | Mean percentage of tumor growth inhibition in xenograft models without PTEN or PIK3CA alterations. | 38 ± 12% | [1] |

Clinical Trial Highlights

This compound has been evaluated in numerous clinical trials across various cancer types, often in combination with chemotherapy or hormonal therapy.[12][13][14]

| Trial Identifier | Cancer Type | Combination Agent(s) | Key Finding | Reference |

| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer | Paclitaxel | Improved progression-free survival in patients with PIK3CA/AKT1/PTEN-altered tumors. | [15][16] |

| IPATunity130 (Phase III) | Metastatic Triple-Negative Breast Cancer | Paclitaxel | Did not meet primary endpoint of progression-free survival in the intent-to-treat population. | [3] |

| NCT01485861 (Phase II) | Metastatic Castration-Resistant Prostate Cancer | Abiraterone | Superior antitumor activity in patients with PTEN-loss tumors compared to abiraterone alone. | [9] |

| TAPISTRY (Phase II) | AKT-mutant Solid Tumors | Monotherapy | Showed notable antitumor activity in certain tumor types, such as endometrial cancer. | [17] |

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway and the mechanism of inhibition by this compound.

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound on AKT.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the in vitro effects of this compound on cancer cells.

Caption: A standard experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against AKT kinases.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., Crosstide)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the appropriate AKT enzyme diluted in kinase buffer to each well.[18]

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP in kinase buffer.[18]

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.[6]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the results to the vehicle control and calculate IC50 values.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of AKT and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-AKT(Ser473), anti-AKT, anti-p-S6, anti-S6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 18-32 hours).[6]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining solution

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.[6]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Resistance Mechanisms

Acquired resistance to AKT inhibitors, including this compound, is a significant clinical challenge. Several mechanisms of resistance have been identified:

-

Reactivation of Parallel Signaling Pathways: Upregulation of compensatory signaling pathways, such as the PIM kinase pathway, can bypass the AKT blockade.[19]

-

Upregulation of Receptor Tyrosine Kinase (RTK) Activity: Increased activity of RTKs can lead to the reactivation of the PI3K/AKT pathway or other survival signals.[20]

-

Genetic Alterations in AKT: While less common with ATP-competitive inhibitors like this compound compared to allosteric inhibitors, mutations in the drug-binding site could confer resistance.[19]

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive pan-AKT inhibitor with demonstrated antitumor activity in preclinical models and clinical trials, particularly in tumors with activated PI3K/AKT signaling. This technical guide provides a comprehensive overview of its mechanism of action, efficacy data, and essential experimental protocols for its preclinical evaluation. Understanding the nuances of this compound's activity and potential resistance mechanisms is crucial for its continued development and application in cancer therapy.

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeted therapy combinations with this compound in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Facebook [cancer.gov]

- 13. This compound for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. onclive.com [onclive.com]

- 16. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. promega.jp [promega.jp]

- 19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Ipatasertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular targets of Ipatasertib, a potent and selective pan-AKT inhibitor. This compound (also known as GDC-0068) is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This document details the key signaling pathways modulated by this compound, presents quantitative data on its cellular effects, and provides detailed experimental protocols for investigating its mechanism of action.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound exerts its primary anti-tumor effects by directly inhibiting the kinase activity of AKT.[2][4][5] By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation of its numerous downstream substrates, leading to the suppression of pro-survival and pro-proliferative signaling.[4][6]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, survival, and proliferation.[4][6] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[4][7] this compound's targeting of AKT offers a therapeutic strategy to counteract this aberrant signaling.

Quantitative Analysis of this compound's Downstream Effects

The following tables summarize the quantitative effects of this compound on key cellular processes and signaling molecules as reported in various preclinical studies.

Table 1: Inhibition of Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ARK1 | Uterine Serous Carcinoma | 6.62 | [1] |

| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [1] |

Table 2: Effects on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| ARK1 | 0 (Control) | ~50% | - | - | [1] |

| ARK1 | 25 | ~58% | - | - | [1] |

| SPEC-2 | 0 (Control) | ~55% | - | ~15% | [1] |

| SPEC-2 | 25 | ~38% | - | ~23% | [1] |

| HEC-1A | 10 | +17.81% | -12.28% | - | [8] |

| ECC-1 | 10 | +19.4% | -22.16% | - | [8] |

Table 3: Modulation of Key Signaling Proteins

| Cell Line | Treatment | Target Protein | Change in Phosphorylation/Expression | Reference |

| ARK1, SPEC-2 | 10 µM this compound (time-dependent) | p-AKT (Ser473) | Increased | [1] |

| ARK1, SPEC-2 | 10 µM this compound (time-dependent) | p-S6 | Decreased | [1] |

| HEC-1A, ECC-1 | 5 µM this compound (30 min) | p-AKT | Increased | [3] |

| HEC-1A, ECC-1 | 5 µM this compound (30 min) | p-S6 | Decreased | [3] |

| HCT116 | This compound (time-dependent) | p-AKT | Decreased | [9] |

| On-treatment tumor biopsies | ≥200 mg this compound daily | pPRAS40, p4EBP1, pS6, pmTOR | Downregulated | [10] |

Key Downstream Cellular Processes Affected by this compound

Inhibition of mTORC1 Signaling

A primary consequence of AKT inhibition by this compound is the suppression of the mTORC1 signaling complex. This leads to a dose-dependent decrease in the phosphorylation of downstream effectors, most notably the ribosomal protein S6.[1][3] The dephosphorylation of S6 is a reliable pharmacodynamic biomarker of this compound's activity.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-line dependent. For instance, in ARK1 uterine serous carcinoma cells, this compound induces a G1 phase arrest, while in SPEC-2 cells, it leads to a G2 phase arrest.[1] This cell cycle inhibition is associated with the downregulation of key cell cycle regulatory proteins such as CDK4, CDK6, and Cyclin D1.[8]

Induction of Apoptosis

This compound promotes programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms underlying this effect is the p53-independent activation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[9][11] This activation is mediated through the derepression of the transcription factors FoxO3a (Forkhead box protein O3a) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which are normally inhibited by active AKT.[9][11] FoxO3a and NF-κB then directly bind to the PUMA promoter, leading to its upregulation and subsequent Bax-mediated intrinsic mitochondrial apoptosis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

Western Blotting for Phosphoprotein Analysis

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol describes the detection of apoptosis through the externalization of phosphatidylserine (PS) using Annexin V staining.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for other assays.

-

Cell Harvesting: Collect both the culture supernatant (containing apoptotic bodies and detached cells) and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Conclusion

This compound is a targeted therapeutic agent that effectively inhibits the PI3K/AKT/mTOR signaling pathway, a key driver of many cancers. Its downstream effects are characterized by the inhibition of mTORC1 signaling, induction of cell cycle arrest, and promotion of PUMA-dependent apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of this compound and to identify predictive biomarkers for its clinical application. A thorough understanding of this compound's downstream targets is crucial for optimizing its therapeutic use and developing effective combination strategies in the fight against cancer.

References

- 1. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to Lapatinib and investigational this compound kinase inhibitors [frontiersin.org]

- 6. ascopubs.org [ascopubs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. This compound exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Ipatasertib's Impact on Cell Cycle Progression in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a multitude of human cancers, driving uncontrolled cell proliferation, survival, and therapeutic resistance.[3][4][5] this compound disrupts this aberrant signaling, leading to significant anti-tumorigenic effects.[1][6] A primary mechanism through which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest, predominantly in the G1 phase.[7][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including the downregulation of Cyclin D1, CDK4, and CDK6.[6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action on cell cycle progression, summarizes key quantitative data from preclinical studies, and details the experimental protocols used to elucidate these effects.

Introduction to this compound and the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[4][9] In many cancers, this pathway is hyperactivated due to genetic alterations like mutations in PIK3CA or the loss of the tumor suppressor PTEN.[2][3] AKT (also known as Protein Kinase B) is a central node in this pathway.[3][9] Upon activation via phosphorylation, AKT orchestrates the activity of numerous downstream effectors that collectively promote cell cycle progression and inhibit apoptosis.[1]

This compound is a small-molecule inhibitor that selectively targets the ATP-binding pocket of all three AKT isoforms (AKT1, AKT2, AKT3), thereby preventing its kinase activity and downstream signaling.[1][2][10] Its potent and selective inhibition of AKT has demonstrated significant anti-proliferative activity in a variety of preclinical cancer models, making it a promising agent for targeted cancer therapy.[2][6]

Mechanism of Action: From AKT Inhibition to Cell Cycle Control

This compound's primary mechanism involves the direct, ATP-competitive inhibition of phosphorylated AKT (p-AKT).[3][6] By blocking AKT's kinase function, this compound prevents the phosphorylation and subsequent activation of its downstream targets. This disruption has two major consequences for cell cycle control:

-

Inhibition of mTORC1 Signaling: AKT normally activates the mTORC1 complex, which promotes protein synthesis and cell growth, in part by phosphorylating S6 ribosomal protein (S6) and 4E-BP1. This compound treatment leads to a dose-dependent decrease in the phosphorylation of S6, indicating effective blockade of the AKT/mTOR axis.[6][11]

-

Modulation of Cell Cycle Regulators: Activated AKT influences the G1-S phase transition by phosphorylating and inactivating targets like Glycogen Synthase Kinase 3β (GSK3β) and the CDK inhibitors p21WAF1 and p27Kip1.[1] By inhibiting AKT, this compound leads to the reduced expression of crucial G1 cyclins and CDKs, such as Cyclin D1, CDK4, and CDK6, ultimately halting the cell cycle.[7]

Quantitative Impact on Cell Cycle Progression and Viability

Preclinical studies have consistently demonstrated this compound's ability to inhibit cancer cell proliferation by inducing cell cycle arrest.[6][7] This effect is dose-dependent and results in a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population.

This compound-Induced Cell Cycle Arrest

Treatment of various cancer cell lines with this compound leads to a notable shift in cell cycle phase distribution. For instance, in endometrial cancer cell lines, this compound induces a marked G1 phase arrest.[7] While G1 arrest is the most common outcome, the specific effect can be cell-line dependent, as G2 phase arrest has also been observed in uterine serous carcinoma cells (SPEC-2).[6]

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | % Change in G1 Phase | % Change in S Phase | % Change in G2 Phase | Citation(s) |

|---|---|---|---|---|---|---|

| ARK1 | Uterine Serous | 25 µM this compound (30h) | ▲ Increase from ~50% to ~58% | Not Specified | Not Specified | [6] |

| SPEC-2 | Uterine Serous | 25 µM this compound (30h) | ▼ Decrease from ~55% to ~38% | Not Specified | ▲ Increase from ~15% to ~23% | [6] |

| HEC-1A | Endometrial | 10 µM this compound (36h) | ▲ Increase by 17.81% | ▼ Decrease by 12.28% | Not Specified | [7] |

| ECC-1 | Endometrial | 10 µM this compound (36h) | ▲ Increase by 19.4% | ▼ Decrease by 22.16% | Not Specified |[7] |

Inhibition of Cancer Cell Viability

The induction of cell cycle arrest by this compound translates to a potent, dose-dependent reduction in cancer cell viability across various tumor types. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with an activated AKT pathway.[2]

Table 2: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (72h) | Citation(s) |

|---|---|---|---|

| ARK1 | Uterine Serous | 6.62 µM | [6] |

| SPEC-2 | Uterine Serous | 2.05 µM | [6] |

| HEC-1A | Endometrial | 4.65 µM | [11] |

| ECC-1 | Endometrial | 2.92 µM |[11] |

Modulation of Key Cell Cycle Proteins

The mechanism underlying this compound-induced G1 arrest involves the significant downregulation of proteins that drive the G1 to S phase transition. Western blot analyses have confirmed that this compound treatment leads to a dose-dependent decrease in the expression of Cyclin D1, CDK4, and CDK6.[6][7]

Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound

| Cell Line(s) | Cancer Type | Treatment Duration | Protein | Effect | Citation(s) |

|---|---|---|---|---|---|

| ARK1, SPEC-2 | Uterine Serous | 24h | Cyclin D1 | Dose-dependent decrease | [6] |

| CDK4 | Dose-dependent decrease | [6] | |||

| CDK6 | Dose-dependent decrease | [6] | |||

| HEC-1A, ECC-1 | Endometrial | 24h | Cyclin D1 | Dose-dependent decrease | [7] |

| CDK4 | Dose-dependent decrease | [7] |

| | | | CDK6 | Dose-dependent decrease |[7] |

Experimental Methodologies

Elucidating the effects of this compound on the cell cycle requires a combination of robust in vitro assays. The following section details standardized protocols for cell culture, cell cycle analysis by flow cytometry, and Western blotting for key regulatory proteins.

Cell Culture and Drug Treatment

-

Cell Culture: Cancer cell lines (e.g., HEC-1A, ECC-1, ARK1, SPEC-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 6-well or 10-cm plates at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations (e.g., 0.1 µM to 25 µM) in complete culture medium. A vehicle control (DMSO equivalent) is always included.

-

Treatment: The culture medium is replaced with the this compound-containing or vehicle control medium, and cells are incubated for the desired period (e.g., 24, 36, or 72 hours).

Cell Cycle Analysis via Flow Cytometry

This protocol is for DNA content analysis using Propidium Iodide (PI) staining.[12][13][14]

-

Harvest Cells: Adherent cells are washed with PBS, trypsinized, and collected. Both adherent and floating cells are pooled by centrifugation (e.g., 500 x g for 5 minutes).

-

Washing: The cell pellet is washed once with ice-cold PBS.

-

Fixation: Cells are resuspended in a small volume of PBS, and ice-cold 70% ethanol is added dropwise while vortexing to prevent clumping. Cells are fixed for a minimum of 2 hours at -20°C.[14][15] This can be extended to several weeks.

-

Staining: Fixed cells are centrifuged to remove ethanol, washed with PBS, and then resuspended in a PI staining solution containing RNase A (e.g., 100 µg/mL), PI (e.g., 50 µg/mL), and a permeabilizing agent like Triton X-100 (optional) in PBS.[12]

-

Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Samples are analyzed on a flow cytometer. DNA content is measured by detecting the fluorescence of PI, typically using a 488 nm laser for excitation. Data from at least 10,000 events per sample is collected.

-

Analysis: The resulting DNA histograms are analyzed using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per lane are separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Immunoblotting: The membrane is incubated overnight at 4°C with primary antibodies specific for Cyclin D1, CDK4, CDK6, p-AKT, total AKT, p-S6, and a loading control (e.g., β-actin or GAPDH).

-

Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Band intensity can be quantified using software like ImageJ.

Conclusion

This compound effectively disrupts the PI3K/AKT/mTOR signaling pathway, a key driver of oncogenesis. Its primary impact on cancer cell proliferation is mediated through the induction of a robust cell cycle arrest, typically at the G1/S checkpoint. This is mechanistically linked to the downregulation of essential G1-phase proteins, including Cyclin D1, CDK4, and CDK6. The quantitative data clearly supports this compound's dose-dependent efficacy in halting cell cycle progression and reducing cell viability in various cancer models. The detailed methodologies provided herein offer a standardized framework for researchers to further investigate the cellular and molecular impacts of AKT inhibitors like this compound, facilitating ongoing drug development and biomarker discovery efforts.

References

- 1. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant this compound plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ipatasertib (GDC-0068): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipatasertib (also known as GDC-0068) is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Protein Kinase B).[1] As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, Akt is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction: The Rationale for Akt Inhibition

The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancer, driven by genetic alterations such as mutations in PIK3CA and loss of the tumor suppressor PTEN.[1] These alterations lead to constitutive activation of Akt, promoting tumorigenesis and resistance to conventional therapies.[1] this compound was developed to selectively target the activated, phosphorylated form of Akt, thereby offering a therapeutic window to inhibit tumor cell signaling while potentially minimizing toxicity in normal tissues.[1]

Discovery and Preclinical Profile

This compound was identified through a structure-guided drug design program aimed at discovering potent and selective ATP-competitive inhibitors of Akt.[2]

Mechanism of Action

This compound binds to the ATP-binding pocket of Akt, preventing its phosphorylation of downstream substrates.[3] This inhibition leads to the blockade of the PI3K/Akt/mTOR signaling cascade, resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of all three Akt isoforms in biochemical assays.[3][6] Its selectivity has been confirmed against a broad panel of other kinases.[6]

| Target | IC50 (nM) |

| Akt1 | 5 |

| Akt2 | 18 |

| Akt3 | 8 |

| Table 1: In Vitro Biochemical Potency of this compound against Akt Isoforms.[3][6] |

In cellular assays, this compound effectively inhibits the phosphorylation of the direct Akt substrate PRAS40.[6]

| Cell Line | IC50 for pPRAS40 Inhibition (nM) |

| LNCaP | 157 |

| PC3 | 197 |

| BT474M1 | 208 |

| Table 2: Cellular Potency of this compound in Inhibiting PRAS40 Phosphorylation.[6] |

Cancer cell lines with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations, show increased sensitivity to this compound.[1]

| Genetic Alteration Status | Mean IC50 (µM) | Median IC50 (µM) |

| PTEN loss or PIK3CA mutation | 4.8 | 2.2 |

| No known alterations | 8.4 | 10 |

| Table 3: Cell Viability IC50 of this compound in Cancer Cell Lines with and without PI3K/Akt Pathway Alterations.[1] |

Signaling Pathway and Development Workflow

The following diagrams illustrate the mechanism of action and the development process of this compound.

Figure 1: PI3K/Akt Signaling Pathway and this compound's Mechanism of Action.

References

- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor this compound Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. selleckchem.com [selleckchem.com]

Ipatasertib's Selectivity for AKT Over Other Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (also known as GDC-0068) is a highly potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. As a central node in this pathway, AKT is a key therapeutic target. The efficacy and safety of a targeted inhibitor like this compound are intrinsically linked to its selectivity for its intended target over the broader human kinome. This technical guide provides an in-depth overview of the selectivity profile of this compound, the experimental methodologies used to determine this selectivity, and the relevant signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates high affinity for all three AKT isoforms and remarkable selectivity against a wide range of other protein kinases. The inhibitory activity of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

On-Target Activity: AKT Isoforms

This compound potently inhibits all three AKT isoforms in the low nanomolar range, as determined by cell-free biochemical assays.

| Kinase Target | IC50 (nM) |

| AKT1 | 5[1][2][3] |

| AKT2 | 18[1][2][3] |

| AKT3 | 8[1][2][3] |

Off-Target Kinase Selectivity

The selectivity of this compound has been assessed against large panels of kinases. In a comprehensive screen against 230 kinases, this compound displayed minimal off-target activity. At a concentration of 1 µM, only three kinases were inhibited by more than 70%.[1] this compound also shows a high degree of selectivity over the closely related kinase, PKA.

| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. AKT1 |

| PRKG1α | 98[1] | ~20-fold |

| PRKG1β | 69[1] | ~14-fold |

| p70S6K (RPS6KB1) | 860[1] | ~172-fold |

| PKA (PRKACA) | 3100[1] | >620-fold[1] |

Experimental Protocols

The determination of this compound's kinase selectivity involves rigorous biochemical assays. Below are detailed methodologies representative of those used to generate the quantitative data.

Protocol 1: In Vitro Kinase Inhibition Assay (for AKT and other kinases)

This protocol outlines a common method for determining the IC50 values of an inhibitor against purified kinases using a radiometric assay.

1. Reagents and Materials:

-

Kinase: Purified, recombinant human AKT1, AKT2, AKT3, PRKG1α, PRKG1β, p70S6K, or PKA.

-

Substrate: A specific peptide or protein substrate for each kinase (e.g., a Crosstide-based peptide for AKT).

-

ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³³P]ATP).

-

This compound: Serial dilutions in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), magnesium chloride (MgCl₂), a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).

-

Kinase Reaction Mixture: Assay buffer containing the specific kinase and its substrate.

-

ATP Solution: A mixture of unlabeled ATP and [γ-³³P]ATP in assay buffer.

-

Stop Reagent: An acidic solution (e.g., phosphoric acid) to terminate the kinase reaction.

-

Filter Plates: 96-well or 384-well plates with a membrane that can bind the phosphorylated substrate.

-

Scintillation Counter: To measure the amount of incorporated radioactivity.

2. Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.

-

Assay Plate Setup: Add a small volume of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.

-

Kinase Reaction Initiation: Add the kinase reaction mixture to each well.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Phosphorylation: Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This time is optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop reagent.

-

Substrate Capture: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid solution) to remove any remaining unbound ATP.

-

Signal Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

The amount of radioactivity is proportional to the kinase activity.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

This compound targets AKT, a central component of the PI3K/AKT/mTOR signaling pathway. This pathway is activated by various growth factors and cytokines, leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial high-throughput screening to detailed IC50 determination for hits.

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

This compound is a potent and highly selective inhibitor of all three AKT isoforms. Its selectivity has been rigorously established through comprehensive kinase profiling, which demonstrates minimal inhibition of other kinases at clinically relevant concentrations. This high degree of selectivity is a critical attribute, as it is expected to minimize off-target effects and contribute to a more favorable safety profile in clinical applications. The detailed understanding of this compound's selectivity, derived from robust experimental methodologies, provides a strong rationale for its continued development as a targeted therapy for cancers with aberrant PI3K/AKT pathway activation.

References

The Role of PTEN Loss in Ipatasertib Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway. Loss of PTEN function, a frequent event in various cancers, leads to hyperactivation of this pathway, promoting cell growth, proliferation, and survival. Ipatasertib, a potent and selective ATP-competitive inhibitor of all three isoforms of AKT, has emerged as a promising therapeutic agent in cancers harboring PTEN loss. This technical guide provides a comprehensive overview of the role of PTEN loss in determining sensitivity to this compound, summarizing key clinical trial data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

The PI3K/AKT/mTOR Signaling Pathway and the Role of PTEN

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a key second messenger. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a wide array of downstream targets, including mTOR, leading to the regulation of cellular functions.

PTEN acts as a critical gatekeeper of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade. In the event of PTEN loss, the accumulation of PIP3 leads to constitutive activation of AKT, driving oncogenesis.

This compound: Mechanism of Action

This compound is an orally bioavailable, highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of AKT, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling.[2] This inhibition of the PI3K/AKT/mTOR pathway leads to decreased cell proliferation and induction of apoptosis in cancer cells. Preclinical studies have demonstrated that cancer cell lines and xenograft models with PTEN loss or PIK3CA mutations exhibit increased sensitivity to this compound.[3][4]

Clinical Evidence for PTEN Loss as a Predictive Biomarker for this compound Sensitivity

The clinical development of this compound has heavily focused on patient populations with alterations in the PI3K/AKT/mTOR pathway, with PTEN loss being a key biomarker of interest. Two major clinical trials, IPATential150 in metastatic castration-resistant prostate cancer (mCRPC) and LOTUS in triple-negative breast cancer (TNBC), have provided significant evidence supporting the role of PTEN loss in this compound sensitivity.

IPATential150 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The Phase III IPATential150 trial evaluated the efficacy and safety of this compound in combination with abiraterone and prednisone in patients with previously untreated asymptomatic or mildly symptomatic mCRPC.[5][6][7] The study had co-primary endpoints of radiographic progression-free survival (rPFS) in the overall intent-to-treat (ITT) population and in a subpopulation of patients with PTEN loss tumors, as determined by immunohistochemistry (IHC).[6]

Key Findings:

-

The addition of this compound to abiraterone and prednisone significantly improved rPFS in patients with PTEN-loss mCRPC.[5][8][9]

-

The rPFS benefit was not statistically significant in the overall ITT population.[9][10]

-

The combination therapy also demonstrated improvements in secondary endpoints such as objective response rate (ORR) and PSA response rate in the PTEN-loss subgroup.[5][8]

-

Final overall survival (OS) analysis did not show a statistically significant improvement with this compound in either the PTEN-loss or ITT populations.[11] However, exploratory analyses suggested potential benefits in subgroups with genomic PTEN loss or other PIK3CA/AKT1/PTEN alterations identified by next-generation sequencing (NGS).[11]

Quantitative Data from the IPATential150 Study:

| Endpoint | PTEN-Loss Subgroup (this compound + Abiraterone) | PTEN-Loss Subgroup (Placebo + Abiraterone) | Hazard Ratio (95% CI) | p-value |

| Median rPFS | 18.5 months | 16.5 months | 0.77 (0.61-0.98) | 0.0335[5] |

| Confirmed ORR | 61% | 39% | - | -[5] |

| PSA Response Rate | 84% | 72% | - | 0.0012[5] |

| Final Median OS | Not Significantly Improved | Not Significantly Improved | 0.94 (0.76-1.17) | 0.57[11] |

| Endpoint | Intent-to-Treat (ITT) Population (this compound + Abiraterone) | Intent-to-Treat (ITT) Population (Placebo + Abiraterone) | Hazard Ratio (95% CI) | p-value |

| Median rPFS | 19.2 months | 16.6 months | 0.84 (0.71-0.99) | 0.0431[5] |

| Final Median OS | Not Significantly Improved | Not Significantly Improved | 0.91 (0.79-1.07) | Not formally tested[11] |

LOTUS Study in Triple-Negative Breast Cancer (TNBC)

The Phase II LOTUS trial investigated the efficacy of this compound in combination with paclitaxel as a first-line treatment for patients with inoperable locally advanced or metastatic TNBC.[6][12] The co-primary endpoints were progression-free survival (PFS) in the ITT population and in a subgroup of patients with PTEN-low tumors, as determined by IHC.[6]

Key Findings:

-

The combination of this compound and paclitaxel demonstrated a statistically significant improvement in PFS in the ITT population.

-

A more pronounced PFS benefit was observed in the subgroup of patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN as identified by NGS.[6]

-

Final OS results showed a numerical trend favoring the this compound arm, although it did not reach statistical significance.[13]

-

The subsequent Phase III IPATunity130 trial, which aimed to confirm these findings in a biomarker-selected population of TNBC patients with PIK3CA/AKT1/PTEN alterations, did not meet its primary endpoint of PFS.[14][15]

Quantitative Data from the LOTUS Study (Phase II):

| Endpoint | ITT Population (this compound + Paclitaxel) | ITT Population (Placebo + Paclitaxel) | Hazard Ratio (95% CI) |

| Median PFS | 6.2 months | 4.9 months | 0.60 (0.37-0.98)[1] |

| Median OS | 25.8 months | 16.9 months | 0.80 (0.50-1.28)[13] |

| Endpoint | PIK3CA/AKT1/PTEN-Altered Subgroup (this compound + Paclitaxel) | PIK3CA/AKT1/PTEN-Altered Subgroup (Placebo + Paclitaxel) | Hazard Ratio (95% CI) |

| Median PFS | 9.0 months | 4.9 months | 0.44 (0.20-0.99)[1] |

Experimental Protocols

Accurate and reproducible biomarker assessment is crucial for identifying patients who are most likely to benefit from this compound. The following sections provide an overview of the key experimental methodologies used in the pivotal clinical trials.

PTEN Loss Determination by Immunohistochemistry (IHC)

The VENTANA PTEN (SP218) Rabbit Monoclonal Primary Antibody assay was the primary method for determining PTEN status in the IPATential150 and LOTUS trials.

Principle: This assay is a qualitative IHC test for the detection of PTEN protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The VENTANA PTEN (SP218) antibody binds to the PTEN protein, and the complex is visualized using a detection system on a BenchMark series automated staining instrument.

Abbreviated Protocol:

-

Specimen Preparation: FFPE tissue sections (4-5 µm) are mounted on positively charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized and rehydrated on the automated stainer.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a proprietary buffer (e.g., Cell Conditioning 1) to unmask the PTEN antigen.

-

Primary Antibody Incubation: The VENTANA PTEN (SP218) antibody is applied and incubated.

-

Detection: A multimer-based detection system (e.g., OptiView DAB IHC Detection Kit) is used to visualize the primary antibody binding.

-

Counterstaining and Coverslipping: Slides are counterstained with hematoxylin and coverslipped.

Scoring: PTEN protein expression is evaluated by a trained pathologist. PTEN loss is typically defined as a complete absence of cytoplasmic and/or nuclear staining in tumor cells, with internal positive controls (e.g., staining in adjacent benign glands or stroma) present. In the IPATential150 trial, PTEN loss was pre-defined as ≥50% of tumor cells showing no specific cytoplasmic IHC staining.

PIK3CA/AKT1/PTEN Alteration Status by Next-Generation Sequencing (NGS)

The FoundationOne®CDx assay was used in the IPATential150 and LOTUS trials for exploratory biomarker analysis.

Principle: FoundationOne®CDx is a comprehensive genomic profiling assay that uses NGS to detect substitutions, insertion-deletion alterations (indels), copy number alterations (CNAs), and select gene rearrangements in 324 cancer-related genes. The assay is performed on DNA extracted from FFPE tumor tissue.

Abbreviated Protocol:

-

DNA Extraction: DNA is extracted from FFPE tumor tissue sections.

-

Library Preparation: Whole-genome shotgun library construction is performed.

-

Hybridization Capture: Target enrichment is achieved through hybridization-based capture of the 324 target genes.

-

Sequencing: The captured DNA libraries are sequenced to a high depth using an Illumina NGS platform.

-

Bioinformatic Analysis: A proprietary pipeline is used to analyze the sequencing data and identify genomic alterations, including mutations in PIK3CA and AKT1, and copy number loss or mutations in PTEN.

Definition of PIK3CA/AKT1/PTEN Alteration: An altered status is typically defined by the presence of one or more of the following:

-

Activating mutations in PIK3CA or AKT1.

-

Inactivating alterations in PTEN, including deleterious mutations or copy number loss (homozygous deletion).

Clinical Trial Workflow: A Logical Representation

The design of clinical trials like IPATential150 and LOTUS involves a structured process from patient screening to data analysis.

Conclusion and Future Directions

The collective evidence strongly supports the role of PTEN loss as a predictive biomarker for sensitivity to the AKT inhibitor this compound, particularly in the context of metastatic castration-resistant prostate cancer. The IPATential150 trial has demonstrated a clear clinical benefit in terms of radiographic progression-free survival for patients with PTEN-loss tumors. While the benefit in triple-negative breast cancer is less clear following the results of the IPATunity130 trial, the initial findings from the LOTUS study suggest that a subset of patients with PI3K/AKT/PTEN pathway alterations may still derive benefit.

Future research should focus on refining the predictive biomarker signature for AKT inhibitors. This may involve integrating multiple biomarker modalities, such as IHC and NGS, to more accurately identify patients with a hyperactivated PI3K/AKT/mTOR pathway. Furthermore, exploring mechanisms of resistance to this compound in PTEN-deficient tumors will be crucial for developing rational combination strategies to overcome resistance and improve long-term outcomes for patients. The continued investigation into the intricate interplay between PTEN status and response to AKT inhibition will undoubtedly pave the way for more personalized and effective cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. This compound-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. youtube.com [youtube.com]

- 4. Spring BioScience, a subsidiary of Ventana Medical Release: New Test for Cancer Researchers Targets Important Tumor-Suppressor Protein - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IHC Protocol - Ventana Discovery XT Atlas Antibodies [atlasantibodies.com]

- 12. This compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. icm.unicancer.fr [icm.unicancer.fr]

- 14. researchgate.net [researchgate.net]

- 15. urotoday.com [urotoday.com]

An In-depth Technical Guide on PIK3CA Mutations and Response to Ipatasertib Treatment

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, with activating mutations in the PIK3CA gene being a primary driver of oncogenesis in numerous malignancies, including breast cancer.[1][2] This has led to the development of targeted inhibitors against key nodes in this pathway. Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT.[2][3] Preclinical data provided a strong rationale for evaluating this compound in cancers harboring PIK3CA mutations, suggesting enhanced sensitivity in these tumors.[2][4]

This technical guide provides a comprehensive overview of the relationship between PIK3CA mutations and the clinical response to this compound. It consolidates data from key clinical trials, details the experimental methodologies used to assess biomarkers and clinical endpoints, and visualizes the core biological and experimental processes. While initial Phase II studies like LOTUS showed promising efficacy for this compound in PIK3CA-altered triple-negative breast cancer (TNBC), the subsequent pivotal Phase III IPATunity130 trial did not confirm a statistically significant benefit in this biomarker-selected population.[5][6] This guide explores these findings, the underlying mechanisms, and the implications for future research and drug development in this domain.

The PI3K/AKT Signaling Pathway and this compound's Mechanism of Action

Canonical PI3K/AKT Signaling

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The pathway is typically activated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K. This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[7] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[7]

Caption: The PI3K/AKT signaling pathway and points of intervention.

Impact of PIK3CA Mutations and this compound Intervention

Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are found in approximately 30-50% of certain breast cancers.[1] These are typically hotspot activating mutations that cause the constitutive, ligand-independent activation of PI3K. This leads to the chronic production of PIP3 and hyperactivation of AKT, driving uncontrolled cell growth and survival.[2]

This compound is an ATP-competitive inhibitor that binds to the kinase domain of AKT, preventing its phosphorylation of downstream targets.[2][7] By directly targeting the central node of the pathway, this compound effectively blocks signaling, even in the context of upstream alterations like PIK3CA mutations or PTEN loss.[4] This provides a clear mechanistic rationale for its use in tumors with these specific genomic alterations.

Caption: Mechanism of action for this compound in PIK3CA-mutant cells.

Experimental Protocols and Methodologies

The clinical evaluation of this compound in PIK3CA-mutant tumors relies on robust and validated methodologies for biomarker detection and response assessment.

Detection of PIK3CA Mutations

The identification of patients with PIK3CA/AKT1/PTEN alterations was a critical component of patient selection for key clinical trials.

-

Sample Acquisition: Tumor tissue, most commonly from formalin-fixed paraffin-embedded (FFPE) blocks, was the primary source for genomic analysis.[8][9] In some studies, circulating tumor DNA (ctDNA) from plasma was also evaluated, offering a non-invasive alternative.[9]

-

Genomic Analysis:

-

Next-Generation Sequencing (NGS): Comprehensive genomic profiling was frequently performed using targeted NGS panels. For instance, the FoundationOne® and FoundationOne®CDx assays were used in the LOTUS and IPATunity130 trials to identify a range of alterations, including single nucleotide variants, insertions/deletions, and copy number alterations in PIK3CA, AKT1, and PTEN.[6][10]

-

Real-Time PCR (RT-PCR): For detecting specific hotspot mutations, PCR-based methods are often employed due to their high sensitivity and faster turnaround time.[11][12] Techniques like PNA-mediated PCR clamping can detect mutant alleles at low frequencies.[11]

-

BEAMing: This digital PCR technology, which involves emulsion PCR on magnetic beads, was used in some studies to detect and quantify PIK3CA mutations in ctDNA.[9]

-

-

PTEN Status Assessment: In addition to genomic alterations, PTEN status was often assessed at the protein level using immunohistochemistry (IHC) to determine PTEN-low or PTEN-loss status.[13]

Caption: General workflow for PIK3CA/AKT1/PTEN biomarker assessment.

Assessment of Pathway Activity and Clinical Response

-

Pharmacodynamic Assessment:

-

Reverse-Phase Protein Microarray (RPPA): As demonstrated in the FAIRLANE trial's biomarker analysis, RPPA can be used to quantify the phosphorylation status of key proteins in a signaling pathway from small tumor samples.[1][14] This allows for direct measurement of AKT pathway activity (e.g., levels of phosphorylated AKT [pAKT]) at baseline and on-treatment, providing insight into the biological effect of the inhibitor.[1][15]

-

-

Clinical Efficacy Endpoints:

-

Progression-Free Survival (PFS): The primary endpoint for the LOTUS and IPATunity130 trials, defined as the time from randomization until objective disease progression or death from any cause.[5][6]

-

Overall Survival (OS): A key secondary endpoint, defined as the time from randomization to death from any cause.[6]

-

Objective Response Rate (ORR): The proportion of patients with a complete or partial response to therapy based on imaging criteria (e.g., RECIST).[16]

-

Pathologic Complete Response (pCR): A primary endpoint in neoadjuvant trials like FAIRLANE, defined as the absence of invasive cancer in the breast and lymph nodes at the time of surgery.[13]

-

Summary of Clinical Trial Data

The clinical development of this compound in PIK3CA-altered cancers has yielded mixed results, highlighting the complexities of translating preclinical rationale into clinical benefit.

Preclinical Evidence

Preclinical studies in various cancer cell lines and patient-derived xenograft models consistently demonstrated that tumors with alterations in PIK3CA or loss of PTEN were significantly more sensitive to this compound.[2][4] These foundational studies provided the biological rationale for prospectively evaluating this compound in a biomarker-selected patient population.[2]

Key Clinical Trials

The combination of this compound with paclitaxel was evaluated in a series of clinical trials for triple-negative breast cancer (TNBC), with a focus on the PIK3CA/AKT1/PTEN-altered subgroup.

-

LOTUS (Phase II): This randomized trial provided the initial promising signal. In the intent-to-treat (ITT) population, adding this compound to paclitaxel improved PFS.[6] The benefit was more pronounced in the 42 patients with PIK3CA/AKT1/PTEN-altered tumors, serving as the direct rationale for the subsequent Phase III trial.[5][16] Final OS results showed a numerical trend favoring the this compound arm.[6][17]

-

FAIRLANE (Phase II): This neoadjuvant trial in early TNBC did not meet its primary endpoint of improving pCR rates.[13] However, it did show a numerical increase in overall response and complete response as measured by MRI, particularly in the PIK3CA/AKT1/PTEN-altered subgroup.[1][13] Importantly, exploratory biomarker analyses from FAIRLANE suggested that high baseline levels of phosphorylated AKT (pAKT) were associated with enriched benefit from this compound, sometimes even in the absence of genomic alterations.[1][15]

-

IPATunity130 (Phase III): This large, randomized, placebo-controlled trial was designed to confirm the findings of the LOTUS study in a prospectively selected population of 255 patients with PIK3CA/AKT1/PTEN-altered advanced TNBC.[5][18] The trial failed to meet its primary endpoint, showing no statistically significant difference in PFS between the this compound-paclitaxel arm and the placebo-paclitaxel arm.[5][19] There was also no benefit observed in the final OS analysis.[5][20]

-

IPATHER (Phase Ib): In a different context, this trial evaluated this compound with trastuzumab and pertuzumab in patients with HER2-positive, PIK3CA-mutant advanced breast cancer. The primary findings showed that the combination was safe and demonstrated promising efficacy, with a median PFS of 15.4 months.[21]

Data Summary Tables

Table 1: Key Clinical Trial Designs

| Trial Name | Phase | Patient Population | Treatment Arms | Primary Endpoint(s) |

| LOTUS | II | 1L advanced TNBC | 1. This compound + Paclitaxel2. Placebo + Paclitaxel | PFS[6] |